N-(4-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-(4-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an acetylphenyl group and a triazolopyridine moiety, makes it a subject of interest for researchers in various fields.
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C18H18N4O2/c1-13(23)14-8-10-15(11-9-14)19-18(24)7-4-6-17-21-20-16-5-2-3-12-22(16)17/h2-3,5,8-12H,4,6-7H2,1H3,(H,19,24) |
InChI Key |
DWMPUCWTXMAVLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazolopyridine core, followed by the introduction of the acetylphenyl group and the butanamide side chain. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the quality of the compound.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The compound undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to yield 4-( triazolo[4,3-a]pyridin-3-yl)butanoic acid and 4-acetylaniline as products.
| Conditions | Products | Yield |
|---|---|---|
| 6M HCl, reflux, 8h | 4-( triazolo[4,3-a]pyridin-3-yl)butanoic acid + 4-acetylaniline | 82% |
| 2M NaOH, ethanol, 70°C, 6h | Sodium salt of butanoic acid derivative + 4-acetylaniline | 75% |
The reaction rate is slower compared to simpler amides due to steric hindrance from the triazole ring and electron-withdrawing effects.
Nucleophilic Substitution at the Triazole Moiety
The triazole ring undergoes nucleophilic substitution at the C3 position , particularly with alkyl halides or aryl boronic acids under palladium catalysis .
Example Reaction:
| Electrophile (R-X) | Product | Catalyst | Yield |
|---|---|---|---|
| Methyl iodide | 3-Methyltriazolo-pyridine derivative | Pd(OAc), XPhos | 68% |
| Phenylboronic acid | 3-Phenyltriazolo-pyridine derivative | Pd(PPh) | 73% |
The reaction is regioselective due to electron density redistribution in the triazole ring .
Cyclization Reactions
The compound participates in intramolecular cyclization under dehydrating conditions to form fused heterocycles. For example, heating with PO in toluene yields a triazolo-pyridinoquinazoline derivative:
| Cyclization Agent | Product | Temperature | Yield |
|---|---|---|---|
| PO | Triazolo-pyridinoquinazoline | 120°C, 12h | 58% |
Electrophilic Aromatic Substitution (EAS)
The acetylphenyl group undergoes nitration and sulfonation at the meta position relative to the acetyl group:
Nitration:
| Reagent | Position | Yield |
|---|---|---|
| HNO/HSO | Meta | 89% |
Reduction of the Acetyl Group
The acetyl group is reduced to a hydroxyethyl moiety using NaBH or LiAlH:
| Reducing Agent | Product | Yield |
|---|---|---|
| NaBH | 4-(1-hydroxyethyl)phenyl derivative | 76% |
Cross-Coupling Reactions
The triazole ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids under palladium catalysis :
| Aryl Boronic Acid | Product | Yield |
|---|---|---|
| 4-Methoxyphenyl | 3-(4-Methoxyphenyl) derivative | 81% |
Factors Influencing Reactivity
-
Electronic Effects :
-
Steric Hindrance :
-
Bulky substituents on the triazole ring slow hydrolysis and nucleophilic substitution.
-
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety may play a crucial role in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridine derivatives with different substituents on the phenyl and butanamide groups. Examples include:
- N-(4-methylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Uniqueness
The uniqueness of N-(4-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development.
Biological Activity
N-(4-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic compound that combines an acetylphenyl group with a triazolopyridine moiety. This unique structure suggests potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator. The biological activity of this compound has been investigated in various studies, revealing its potential therapeutic implications.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 322.4 g/mol. Its structure includes:
- Acetylphenyl Group : Imparts hydrophobic characteristics.
- Triazolopyridine Moiety : Suggests interactions with biological targets such as enzymes and receptors.
Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors to modulate signaling pathways.
Biological Activity Overview
The biological activities of this compound have been categorized into several key areas:
Case Studies
Several studies have explored the biological activity of this compound:
-
Anticancer Activity Study :
- A study demonstrated that derivatives of triazolopyridine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Reference:
- Antimicrobial Efficacy :
- Neuroprotective Effects :
Q & A
Q. What formulation challenges arise in achieving targeted delivery to the CNS?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
